Urea, N,N''-(4-methyl-1,3-phenylene)bis[N',N'-dibutyl-
Description
Chemical Structure and Properties Urea, N,N''-(4-methyl-1,3-phenylene)bis[N',N'-dibutyl-] (CAS: 63785-39-7) is a symmetrically substituted urea derivative characterized by a central 4-methyl-1,3-phenylene group flanked by two N',N'-dibutylurea moieties. Its molecular formula is C21H36N4O2, with a molecular weight of 376.55 g/mol (predicted) .
Properties
IUPAC Name |
1,1-dibutyl-3-[3-(dibutylcarbamoylamino)-4-methylphenyl]urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H44N4O2/c1-6-10-16-28(17-11-7-2)24(30)26-22-15-14-21(5)23(20-22)27-25(31)29(18-12-8-3)19-13-9-4/h14-15,20H,6-13,16-19H2,1-5H3,(H,26,30)(H,27,31) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMCJLWHQVDLBQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)C(=O)NC1=CC(=C(C=C1)C)NC(=O)N(CCCC)CCCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H44N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70399978 | |
| Record name | Urea, N,N''-(4-methyl-1,3-phenylene)bis[N',N'-dibutyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70399978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
432.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63785-39-7 | |
| Record name | Urea, N,N''-(4-methyl-1,3-phenylene)bis[N',N'-dibutyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70399978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,3'-(4-METHYL-1,3-PHENYLENE)BIS(1,1-DIBUTYLUREA) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Biological Activity
Urea, N,N''-(4-methyl-1,3-phenylene)bis[N',N'-dibutyl- is a synthetic compound that has garnered attention due to its unique molecular structure and potential biological activities. This compound features two dibutyl groups attached to a urea backbone, with a 4-methyl-1,3-phenylene moiety contributing to its properties. Understanding its biological activity is crucial for exploring its applications in various fields, including medicinal chemistry and materials science.
The compound has a molecular weight of approximately 350.48 g/mol and can participate in various chemical reactions typical of urea derivatives, such as nucleophilic substitutions and condensation reactions. Its synthesis typically involves the reaction of 4-methyl-1,3-phenylenediamine with dibutyl isocyanate under controlled conditions.
Anticancer Potential
Recent studies have indicated that urea derivatives exhibit significant anticancer properties. For instance, related compounds have been evaluated for their antiproliferative effects on various cancer cell lines. The MTT assay and BrdU cell proliferation assays are commonly employed to assess these effects.
| Compound | Cell Line | IC50 (μM) | Selectivity Index |
|---|---|---|---|
| Compound 49 | A549 | 16.1 | 6.3 |
| Compound 52a | HeLa | 5.8 | 11.5 |
The data suggest that certain derivatives demonstrate selective toxicity towards cancer cells while sparing normal cells . This selectivity is crucial for minimizing side effects in therapeutic applications.
The mechanism underlying the anticancer activity of urea derivatives often involves the induction of apoptosis and autophagy in cancer cells. For example, studies have shown that specific compounds can disrupt critical cellular processes by binding to DNA or affecting key signaling pathways involved in cell survival and proliferation .
Study on Antiproliferative Activity
A study focusing on the synthesis and evaluation of bis-indole analogues with a phenyl linker demonstrated that these compounds could suppress cell proliferation in several cancer cell lines, including colorectal carcinoma and breast adenocarcinoma . The findings highlighted the importance of structural modifications in enhancing biological activity.
Antiprotozoal Activity
In addition to anticancer properties, some related compounds have shown efficacy against protozoan parasites such as Trypanosoma brucei and Trichomonas vaginalis. These studies emphasize the potential of urea derivatives as therapeutic agents beyond oncology .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
Alkyl Chain Length Variations
Dipropyl Analogue :
- 3,3'-(4-Methyl-1,3-phenylene)bis(1,1-dipropylurea) (CAS: 26841-33-8) has a molecular weight of 376.55 g/mol , identical to the dibutyl variant due to similar carbon counts, but shorter propyl chains reduce steric hindrance. Predicted properties include a boiling point of 572.3±50.0°C and density of 1.071±0.06 g/cm³ .
- Key Difference : Shorter alkyl chains may enhance crystallinity compared to the more flexible dibutyl analogue.
- Dimethyl Analogue: N,N'-(4-Methyl-1,3-phenylene)bis(N',N'-dimethylurea) (CAS: 17526-94-2) has a molecular weight of 264.32 g/mol and appears as a white powder.
Aromatic Ring Substituents
- Methyl Group Impact: and highlight that methyl substituents on the aromatic ring lower equilibrium constants in coordination complexes. For example, N,N’-bis(salicylidene)-4-methyl-1,3-phenylenediamine exhibits reduced stability constants (logK₁ = 8.54, logK₂ = 6.36) compared to non-methylated analogues due to steric and electronic effects . In urea derivatives, the 4-methyl group may similarly reduce intermolecular interactions, affecting aggregation or binding properties.
Functional Group Modifications
Sulfonyloxy and Methoxy Derivatives
- Sulfonyloxy-Substituted Ureas :
- Compounds like N,N'-di-[4-(methanesulfonyloxy)phenyl]urea () feature sulfonyloxy groups that enhance polarity and reactivity, making them suitable for polymer crosslinking or pharmaceutical intermediates .
- Contrast : The dibutyl groups in the target compound prioritize hydrophobicity, whereas sulfonyloxy derivatives favor applications requiring polar functional groups.
Stability and Ionization Constants
- Equilibrium Constants: Methyl substituents on ligands like N,N’-bis(salicylidene)-4-methyl-1,3-phenylenediamine reduce logK values by ~0.5–1.0 units compared to non-methylated counterparts, attributed to steric hindrance and electron-donating effects . For the target urea derivative, similar steric effects may lower stability in coordination complexes, impacting catalytic or chelation efficiency.
Ionization Trends :
- In N,N’-bis(5-methylsalicylidene)-4-methyl-1,3-phenylenediamine , methyl groups increase ionization constants (logK₁ = 8.54) due to inductive electron donation, enhancing deprotonation .
- This suggests that the 4-methyl group in the target compound could influence its acid-base behavior in solution, though experimental data specific to this urea derivative are lacking.
Data Tables: Comparative Overview
Table 1. Structural and Physical Properties
| Compound Name | CAS | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Predicted Boiling Point (°C) | Density (g/cm³) |
|---|---|---|---|---|---|---|
| N,N''-(4-Methyl-1,3-phenylene)bis[N',N'-dibutylurea] | 63785-39-7 | C21H36N4O2 | 376.55 | Dibutyl, 4-methyl | Not reported | ~1.07 (estimated) |
| 3,3'-(4-Methyl-1,3-phenylene)bis(1,1-dipropylurea) | 26841-33-8 | C19H32N4O2 | 376.55 | Dipropyl, 4-methyl | 572.3±50.0 | 1.071±0.06 |
| N,N'-(4-Methyl-1,3-phenylene)bis(N',N'-dimethylurea) | 17526-94-2 | C13H20N4O2 | 264.32 | Dimethyl, 4-methyl | Not reported | Not reported |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
